

fumonisin B2 production on different growth substrates

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fumonisin B2

CAS No.: 116355-84-1

Cat. No.: S528547

[Get Quote](#)

Quantitative Comparison of FB2 Production

The tables below consolidate experimental data on FB2 production, highlighting the influence of substrate, fungal species, and strain function.

Table 1: FB2 Production by *Aspergillus niger* on Different Substrates [1] This study measured FB2 production by 27 strains of *A. niger* intended for use in the food industry, categorized by their function. The values represent the range of average FB2 levels produced.

Strain Function	Number of Strains	Corn (µg/kg)	Rice (µg/kg)	Wheat Bran (µg/kg)
Saccharifying Enzyme Producers	13	3,553 - 10,270	5,455 - 9,241	5,959 - 7,709
Organic Acid Producers	6	1,059 - 12,036	559 - 2,190	9,491 - 17,339
Tannase Producers	7	3 - 7	4 - 9	8 - 14
β-galactosidase Producer	1	2 - 4	6 - 10	120 - 222

Table 2: FB2 Production by Different Fungal Species [1] This data compares the fumonisin production profile of *A. niger* with the typical producer, *Fusarium verticillioides*.

Fungal Species	Fumonisin B1	Fumonisin B2	Fumonisin B3	Maximum FB2 Level Reported
<i>Aspergillus niger</i>	Not produced	Produced	Not produced	Up to 70,488 µg/kg on corn [1]
<i>Fusarium verticillioides</i>	Produced	Produced	Produced	Produced at "much lower levels" than some <i>A. niger</i> strains [1]

Table 3: Prevalence of FB2-Producing *A. niger* Strains [2] A study of isolates from Japan showed that the ability to produce FB2 is not universal across the *A. niger* clade.

Source of Isolates	Number of <i>A. niger</i> Isolates	Number of FB2 Producers	Percentage of FB2 Producers
Food (Imported)	20	9	45%
Food (Domestic)	15	10	67%
Environment	8	4	50%
Total	43	23	54%

Detailed Experimental Protocols

Here are the methodologies used in the key studies cited above.

Protocol for Assessing FB2 Production by *A. niger* on Cereal Substrates [1]

This protocol explains how the data in Table 1 was generated.

- **Fungal Strains:** 27 strains of *A. niger* intended for use in the food industry, categorized by function.
- **Growth Substrates:** Corn, rice, and wheat bran.
- **Culture Conditions:**
 - Substrates were autoclaved.
 - Inoculated with a spore suspension of *A. niger*.
 - Incubated at temperatures optimal for growth (e.g., 25°C, 28°C).
 - FB2 production was measured at different time intervals (e.g., 7, 14, 21, and 28 days) to track dynamic production.
- **FB2 Analysis:**
 - **Extraction:** Fumonisin was extracted from the cultured substrates with methanol/water or acetonitrile/water solvent mixtures.
 - **Detection and Quantification:** Analysis was performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Protocol for Screening FB2-Producing *Aspergillus Section Nigri* [2]

This method was used to isolate and screen strains, as referenced in Table 3.

- **Isolation from Samples:**
 - Food and environmental samples were plated on Dichloran Glycerol (DG-18) agar.
 - Plates were incubated at 25°C for 7-10 days.
 - Black *Aspergillus* colonies (section *Nigri*) were collected and purified.
- **Identification:**
 - Isolates were identified using morphological techniques (colony texture, microscopic observation on Czapek agar, malt extract agar) and molecular techniques (phylogenetic analysis).
- **FB2 Production Screening (Tip Culture Method):**
 - A small amount of conidia (spores) was inoculated onto the center of an agar plate (e.g., Czapek yeast extract broth +5% NaCl (CYBS)).
 - Plates were incubated at 28°C for 7 days.
 - FB2 production was initially screened using Enzyme-Linked Immunosorbent Assay (ELISA).
 - Positive results were confirmed and quantified using LC-MS/MS.

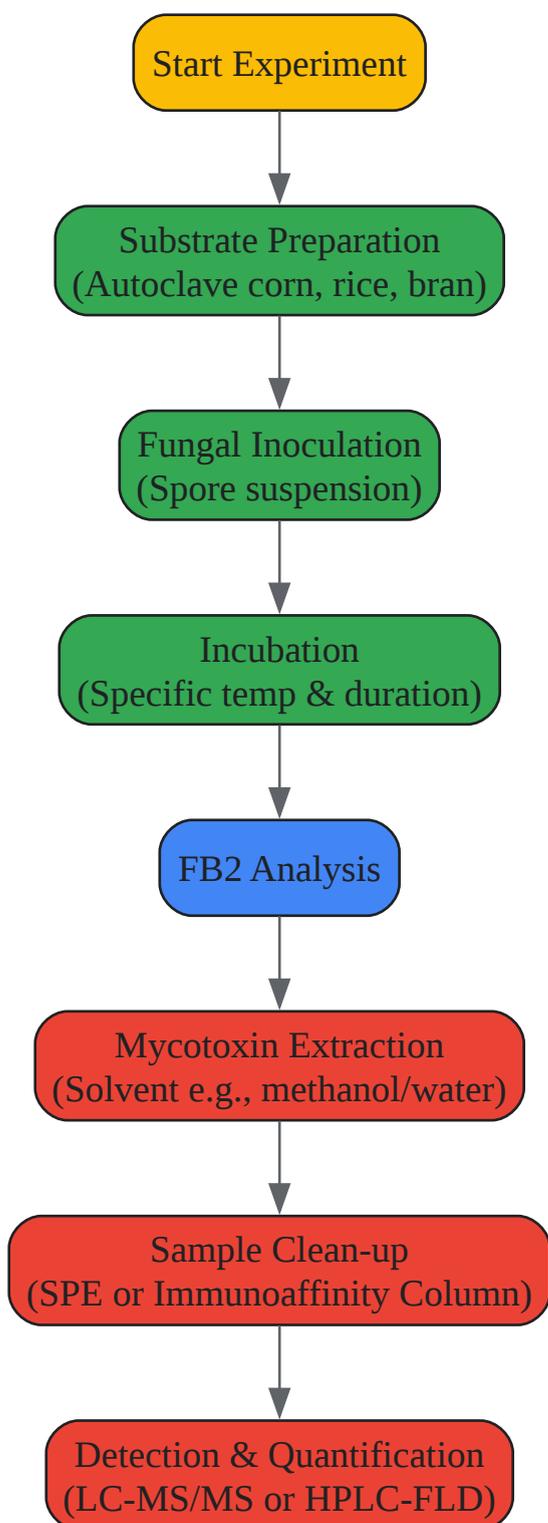
Optimized HPLC-FLD Protocol for FB2 Analysis in Food Matrices [3]

This method provides an alternative for precise quantification without access to LC-MS/MS.

- **Extraction:** Food samples are extracted with an acetonitrile/water mixture.
- **Clean-up:** Several solid-phase extraction (SPE) strategies can be used. The study found that FumoniStar Immunoaffinity columns provided optimal recoveries across various food matrices.
- **Derivatization:** An automated **online pre-column derivatisation** with o-phthaldialdehyde (OPA) was used. This enhances the fluorescence properties of fumonisins for sensitive detection.
- **Chromatography:**
 - **Technique:** High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
 - **Mobile Phase:** Formic acid in water and methanol, used in a gradient elution program to achieve baseline separation.
 - **Conditions:** Column temperature maintained at 32°C.
 - **Performance:** The method demonstrated high sensitivity and excellent repeatability.

Key Experimental Workflows

The following diagram illustrates the general workflow for assessing fungal FB2 production on growth substrates, integrating elements from the protocols above:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Dynamic Fumonisin B2 Production by *Aspergillus niger* ... [mdpi.com]
2. Fumonisin-production by *Aspergillus section Nigri* isolates ... [pmc.ncbi.nlm.nih.gov]
3. Determination of Fumonisin B1 and B2 in Food Matrices [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [fumonisin B2 production on different growth substrates].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528547#fumonisin-b2-production-on-different-growth-substrates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com